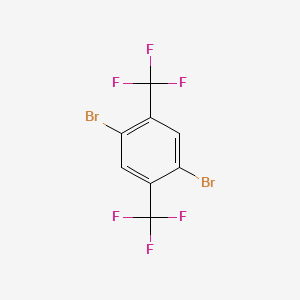
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is a chemical compound with the empirical formula C8H2Br2F6 . It is used as a building block in various chemical syntheses . It has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .
Synthesis Analysis
1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . Buchwald–Hartwig coupling reactions of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene with phenoxazine, phenothiazine or 9,10-dihydro-9,9-dimethylacridine in the presence of tris(dibenzylideneacetone)dipalladium(0) and X-Phos at 110 °C gave the target D–A–D type compounds .
Molecular Structure Analysis
The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations . The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .
Chemical Reactions Analysis
The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .
Physical And Chemical Properties Analysis
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene has a molecular weight of 371.90 . More detailed physical and chemical properties could not be found in the search results.
Aplicaciones Científicas De Investigación
Chemical Synthesis
“1,4-Bis(trifluoromethyl)-2,5-dibromobenzene” is used in the synthesis of various chemical compounds. It’s often used as a building block in the synthesis of more complex molecules .
Thermally Activated Delayed Fluorescence (TADF)
This compound has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This is particularly useful in the field of optoelectronics, where TADF materials are used in organic light-emitting diodes (OLEDs).
Electroluminescence
In addition to TADF, “1,4-Bis(trifluoromethyl)-2,5-dibromobenzene” has also been used in the design and synthesis of emitters exhibiting efficient electroluminescence . This property is crucial for the development of display technologies and lighting applications.
Donor-Acceptor Architectures
This compound has been used as an acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
Quantum Molecular Dynamics Simulations
The compound has been used in quantum molecular dynamics simulations. The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .
Triplet Excited States
The compound has been used in the study of triplet excited states. Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10 4 to 5.45 × 10 5 s −1 due to the different energy gap between the 1 CT and 3 LE .
Mecanismo De Acción
The localised triplet excited states (3LEs) were experimentally obtained. Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1CT and 3LE .
Safety and Hazards
Direcciones Futuras
The selection of the right donor with the appropriate 3LE that matches the charge transfer states is important to obtain an efficient TADF emitter . This compound emitted cyan electroluminescence with unusually stable colors at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd m^−2 was practically the same as the maximum one due to the extremely low efficiency roll-off .
Propiedades
IUPAC Name |
1,4-dibromo-2,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVDSRCWJRHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)
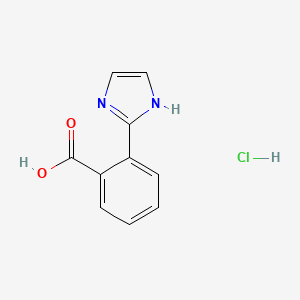
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
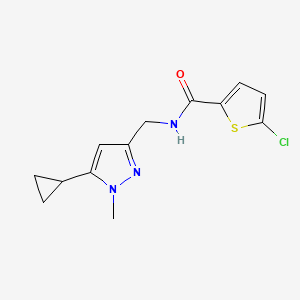

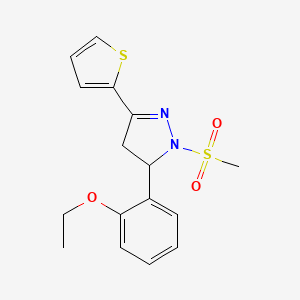

![N-(2-ethylhexyl)-2-(4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2634421.png)
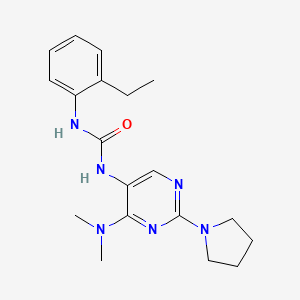
![N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)